![molecular formula C22H17BrN4O B5846571 3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5846571.png)
3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mechanism of Action
The mechanism of action of 3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of inflammatory enzymes and cytokines, which may contribute to its anti-inflammatory properties. In addition, it has been found to inhibit the activity of acetylcholinesterase, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the activity of inflammatory enzymes and cytokines, which may contribute to its anti-inflammatory properties. In addition, it has been found to inhibit the activity of acetylcholinesterase, which may contribute to its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone in laboratory experiments is its potential as a chemotherapeutic agent. It has been found to have anti-cancer properties and may be useful in the development of new cancer treatments. Another advantage is its potential use as an anti-inflammatory agent. It has been found to inhibit the activity of inflammatory enzymes and cytokines, which may be useful in the treatment of inflammatory diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to develop effective treatments.
Future Directions
There are several future directions for the study of 3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone. One direction is the further study of its mechanism of action. Understanding how this compound works may lead to the development of more effective treatments. Another direction is the development of new cancer treatments using this compound. It has been found to have anti-cancer properties and may be useful in the development of new chemotherapeutic agents. Additionally, further study of its potential use as an anti-inflammatory agent and in the treatment of neurological disorders may lead to the development of new treatments for these conditions.
Synthesis Methods
3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone can be synthesized using a variety of methods. One method involves the reaction of 3-methoxybenzaldehyde with 2-(4-bromophenyl)quinazoline-4-carbohydrazide in the presence of a catalyst. Another method involves the reaction of 2-(4-bromophenyl)quinazoline-4-carbohydrazide with 3-methoxybenzaldehyde in the presence of a base. Both methods have been successful in synthesizing this compound.
Scientific Research Applications
3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone has been studied for its potential applications in various fields. It has been found to have anti-cancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use as an anti-inflammatory agent. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-(3-methoxyphenyl)methylideneamino]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O/c1-28-18-6-4-5-15(13-18)14-24-27-22-19-7-2-3-8-20(19)25-21(26-22)16-9-11-17(23)12-10-16/h2-14H,1H3,(H,25,26,27)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKRSXDVXPKKDA-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.